6-Methyl-9-(|A-D-xylofuranosyl)purine
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Overview
Description
6-Methyl-9-(|A-D-xylofuranosyl)purine is a chemical compound with the molecular formula C10H13N5O4. It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of nucleic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-9-(|A-D-xylofuranosyl)purine typically involves the glycosylation of a purine derivative with a xylofuranose sugar. The reaction conditions often require the use of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate, to facilitate the glycosylation process. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale glycosylation reactions using automated reactors. The process is optimized for efficiency, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. Purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-9-(|A-D-xylofuranosyl)purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding purine N-oxides.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Purine N-oxides.
Reduction: Dihydro derivatives of the purine compound.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Methyl-9-(|A-D-xylofuranosyl)purine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in nucleic acid structure and function.
Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent.
Industry: It is used in the production of pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
The mechanism of action of 6-Methyl-9-(|A-D-xylofuranosyl)purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in nucleic acid metabolism, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring nucleoside with similar structural features.
Guanosine: Another nucleoside that shares the purine base structure.
Inosine: A nucleoside that is structurally related but has different biological properties.
Uniqueness
6-Methyl-9-(|A-D-xylofuranosyl)purine is unique due to its specific methyl and xylofuranosyl substitutions, which confer distinct chemical and biological properties. These modifications can enhance its stability, selectivity, and efficacy in various applications compared to its analogs.
Properties
Molecular Formula |
C11H14N4O4 |
---|---|
Molecular Weight |
266.25 g/mol |
IUPAC Name |
(2R,4S,5R)-2-(hydroxymethyl)-5-(6-methylpurin-9-yl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H14N4O4/c1-5-7-10(13-3-12-5)15(4-14-7)11-9(18)8(17)6(2-16)19-11/h3-4,6,8-9,11,16-18H,2H2,1H3/t6-,8?,9+,11-/m1/s1 |
InChI Key |
FIGBCBGMUIGJBD-DZNMIZDJSA-N |
Isomeric SMILES |
CC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@H](C([C@H](O3)CO)O)O |
Canonical SMILES |
CC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
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